2-(2-Acetylphenoxy)acetamide

Description

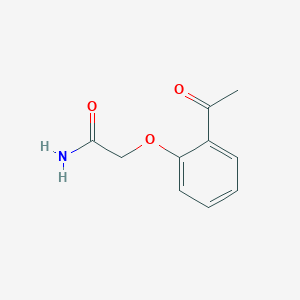

2-(2-Acetylphenoxy)acetamide is a phenoxy acetamide derivative characterized by an acetyl group (-COCH₃) at the ortho position of the phenoxy ring, linked to an acetamide moiety. Its structure combines aromatic and amide functionalities, enabling diverse interactions in biological and chemical systems.

Properties

IUPAC Name |

2-(2-acetylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)8-4-2-3-5-9(8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVUMQDBMPXNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404457 | |

| Record name | 2-(2-acetylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445232-49-5 | |

| Record name | 2-(2-acetylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetylphenoxy)acetamide typically involves the reaction of 2-acetylphenol with chloroacetyl chloride, followed by the reaction with ammonia or an amine. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reactions are carried out at room temperature or under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Proper handling and disposal of waste materials are crucial to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Acetylphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-Acetylphenoxy)acetamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic properties and drug development.

Industry: Utilized in the manufacturing of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Acetylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

- Ortho vs.

- Electron-withdrawing groups: Chloro substituents (e.g., 2-(2-Chlorophenoxy)acetamide) enhance antimicrobial activity by increasing electrophilicity .

Pharmacological Activity Comparison

Key Findings :

- Antimicrobial activity : Derivatives with bulky heterocyclic groups (e.g., compound 47) show superior activity against gram-positive bacteria due to enhanced membrane penetration .

- Anti-inflammatory effects : Cyclohexyl or bicyclic substituents (e.g., N-(2-bromocyclohexyl) derivatives) improve COX-2 selectivity, reducing gastrointestinal toxicity .

Physicochemical and Metabolic Properties

Biological Activity

2-(2-Acetylphenoxy)acetamide, with the chemical formula CHNO and CAS number 445232-49-5, is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

Molecular Structure:

- Chemical Formula: CHNO

- Molecular Weight: 195.20 g/mol

Physical Properties:

- Solubility: Soluble in organic solvents; limited solubility in water.

- Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines, including:

- MCF-7 (breast cancer): IC = 10.25 ± 2.5 µM

- HT-29 (colon cancer): IC = 12.5 ± 3.1 µM

The compound induces apoptosis in these cells, as evidenced by increased cell death rates observed in acridine orange/ethidium bromide staining assays.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.25 ± 2.5 | Apoptosis induction |

| HT-29 | 12.5 ± 3.1 | Cell cycle arrest |

The mechanism of action for this compound appears to involve:

- Inhibition of Histone Deacetylases (HDAC): This inhibition leads to altered gene expression profiles associated with cancer progression.

- Modulation of Apoptotic Pathways: The compound promotes apoptosis through the intrinsic pathway, activating caspases and leading to programmed cell death.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases:

- It has been shown to reduce neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 and HT-29 cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

Case Study 2: Neuroprotection

In a rat model of Alzheimer’s disease, administration of the compound resulted in a significant decrease in amyloid-beta plaque formation and improved cognitive functions compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.